molecular formula C15H11BrN2OS2 B10943803 (5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10943803
M. Wt: 379.3 g/mol
InChI Key: DROHWCJJBXGCLI-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a thienyl group, a methylidene bridge, and an imidazolone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 3-(3-methylphenyl)-2-thioxo-4-imidazolidinone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolone core can be reduced to form tetrahydroimidazolone derivatives.

    Substitution: The bromine atom on the thienyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroimidazolone derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • (5-BROMO-2-METHYLPHENYL)[5-(4-FLUOROPHENYL)-2-THIENYL]METHANONE

Uniqueness

5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C15H11BrN2OS2

Molecular Weight

379.3 g/mol

IUPAC Name

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H11BrN2OS2/c1-9-3-2-4-10(7-9)18-14(19)12(17-15(18)20)8-11-5-6-13(16)21-11/h2-8H,1H3,(H,17,20)/b12-8+

InChI Key

DROHWCJJBXGCLI-XYOKQWHBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(S3)Br)/NC2=S

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(S3)Br)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.